molecular formula C30H54 B1240868 Protostane

Protostane

Cat. No. B1240868
M. Wt: 414.7 g/mol
InChI Key: OORMXZNMRWBSTK-XJIBWFFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protostane is a terpenoid fundamental parent and a triterpene.

Scientific Research Applications

Inhibition of Human Carboxylesterase 2

Protostane triterpenoids isolated from the rhizome of Alisma orientale have shown significant inhibitory effects on human carboxylesterase 2 (hCE-2), a key enzyme in drug metabolism and lipid biosynthesis. Certain compounds within these triterpenoids display moderate selective inhibition towards hCE-2 enzymes, suggesting potential applications in pharmacology and biochemistry (Mai et al., 2015).

Key Enzymes in Triterpenes Biosynthesis

Research on Alisma orientale revealed the critical role of squalene synthase in the biosynthesis of protostane triterpenes. This enzyme catalyzes the conversion of farnesyl diphosphate to squalene, a precursor to protostane triterpenes. Understanding its functionality and expression provides insights into the biosynthesis of these compounds, which are important in synthetic biology (Liu et al., 2017).

Broad Spectrum of Biological Activities

Protostane triterpenes exhibit a wide range of biological properties, including hepatoprotection, antiviral activity, anticancer effects, and the potential to reverse multidrug resistance in cancer cells. This diverse spectrum of biological activities highlights their potential in therapeutic applications (Zhao et al., 2013).

Anti-Complementary Activity

Certain protostane-type triterpenes have demonstrated anti-complementary activity, impacting the classical pathway of the complement system. This suggests potential therapeutic applications in modulating immune responses (Lee et al., 2003).

Cytotoxic Activities

Chemical modifications of alisol B 23-acetate, a protostane analogue, have shown significant cytotoxic activities against various tumor cell lines. This points towards their potential use in developing anticancer therapies (Lee et al., 2002).

Up-regulation of Squalene Epoxidases

Studies on Alisma orientale indicate that methyl jasmonate can promote the accumulation of protostane triterpenes by up-regulating the expression of squalene epoxidases, key enzymes in triterpene biosynthesis. This finding is significant for enhancing the production of these compounds (Tian et al., 2019).

FPTase Inhibition

Protostane triterpenes from Alismatis Rhizoma and derivatives from alisol B 23-acetate have shown inhibitory activity against farnesyl-protein transferase (FPTase), an enzyme implicated in cancer. This suggests potential applications in cancer treatment (Lee et al., 2011).

properties

Product Name

Protostane

Molecular Formula

C30H54

Molecular Weight

414.7 g/mol

IUPAC Name

(5S,8S,9S,10S,13S,14S,17R)-4,4,8,10,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-29(7)24(23)13-14-26-28(6)18-10-17-27(4,5)25(28)16-20-30(26,29)8/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25+,26+,28+,29+,30+/m1/s1

InChI Key

OORMXZNMRWBSTK-XJIBWFFZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@]2([C@H]1CC[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1CCC3C2(CCC4C3(CCCC4(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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